molecular formula C12H13BrN2O B1277094 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole CAS No. 676131-65-0

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole

Cat. No.: B1277094
CAS No.: 676131-65-0
M. Wt: 281.15 g/mol
InChI Key: QXVWMOMVFJMHJB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with tert-butyl isocyanate under suitable conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound serves as a valuable scaffold for drug design, particularly in the development of new therapeutic agents. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, in vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM)
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These values suggest that 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole may serve as a lead compound for developing new anticancer therapies .

Mechanism of Action
The mechanism of action is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The oxadiazole ring facilitates hydrogen bonding and non-covalent interactions that enhance binding affinity .

Materials Science

Optoelectronic Applications
The unique electronic properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's structure allows it to participate in charge transport processes essential for the functionality of these devices .

Liquid Crystalline Materials
In addition to OLED applications, this compound can be employed in the development of liquid crystalline materials and polymers, which are critical for various electronic applications .

Biological Research

Biological Activity
The compound has shown promise as a probe for studying biological processes at the molecular level. Its interaction with specific molecular targets can provide insights into enzyme inhibition and receptor modulation .

Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant properties of oxadiazole derivatives. For example, compounds similar to this compound have been tested for their anti-inflammatory effects in vivo, showing comparable efficacy to standard drugs like Indomethacin .

Case Studies

  • Anticancer Activity Study
    A study evaluated the anticancer activity of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that certain modifications to the oxadiazole ring significantly enhanced anticancer potency .
  • Synthesis and Biological Evaluation
    Researchers synthesized a series of substituted oxadiazoles and tested their biological activity against human cancer cell lines. The findings revealed that compounds with halogen substituents exhibited enhanced activity compared to their counterparts without such modifications .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole (CAS 676131-65-0) is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃BrN₂O, with a molecular weight of 281.1 g/mol. The presence of the bromine atom and the tert-butyl group contributes to its unique chemical properties and biological activities.

Biological Activities

1. Anticancer Activity

Research has indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can inhibit various cancer cell lines. For instance:

  • A study reported that a related oxadiazole compound exhibited an IC₅₀ value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma and breast cancer cells .
Cell Line IC₅₀ (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Lung Adenocarcinoma (LXFA 629)TBD
Human Melanoma (MEXF 462)TBD

2. Mechanisms of Action

The mechanisms through which oxadiazoles exert their anticancer effects include:

  • Inhibition of Key Enzymes: Oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase—key players in cancer cell proliferation .
  • Induction of Apoptosis: Some studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

3. Antioxidant Properties

Research has also highlighted the antioxidant potential of oxadiazole compounds. A study indicated that certain derivatives exhibited antioxidant activity comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer properties of various oxadiazole derivatives against several cancer cell lines:

  • Compounds Tested: Various substituted oxadiazoles including those with bromine and tert-butyl groups.
  • Findings: The compounds showed varying degrees of cytotoxicity with some exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to determine how modifications in the oxadiazole structure affect biological activity:

  • Key Observations: The introduction of electron-withdrawing groups enhanced anticancer activity while steric hindrance from bulky groups like tert-butyl influenced solubility and bioavailability.

Properties

IUPAC Name

3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVWMOMVFJMHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429261
Record name 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676131-65-0
Record name 3-(4-bromophenyl)-5-tert-butyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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